molecular formula C20H21N3O3 B4577632 3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4577632
M. Wt: 351.4 g/mol
InChI Key: VTOXSNWBJMKDDN-UHFFFAOYSA-N
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Description

3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a fascinating compound with a highly complex structure that demands attention in the realms of organic and medicinal chemistry. Its unique bicyclo[2.2.1]heptene framework coupled with the pyrazolyl-amino moiety makes it an exciting candidate for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multi-step organic synthesis, starting with the preparation of the bicyclo[2.2.1]heptene precursor. One common method includes the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. Following the construction of the bicyclic system, various steps like amination, carbonylation, and carboxylation are introduced.

For instance:

  • Step 1: : Diels-Alder reaction with cyclopentadiene to form the bicyclic structure.

  • Step 2: : Introduction of the 4-methylbenzyl group through Friedel-Crafts alkylation.

  • Step 3: : Pyrazole ring formation via condensation reaction.

  • Step 4: : Amination of the pyrazole ring.

  • Step 5: : Coupling of the pyrazole derivative with the bicyclic system using amidation and carbonylation.

Industrial Production Methods

While laboratory synthesis is intricate, industrial production can utilize continuous flow chemistry to optimize yield and efficiency. It also involves robust purification steps to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions including:

  • Oxidation: : Leads to the formation of oxidized derivatives which may exhibit different biological activities.

  • Reduction: : Can convert certain functional groups into their reduced forms, affecting the compound's reactivity.

  • Substitution: : Particularly nucleophilic substitution reactions can modify the pyrazole ring or the bicycloheptane core.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: : Nucleophiles such as halides or amines.

Major Products

  • Oxidized products: : Often hydroxylated or carboxylated derivatives.

  • Reduced products: : Include alcohols and amines.

  • Substituted products: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules and can be used as a model compound to study reaction mechanisms.

Biology

It exhibits potential bioactivity, making it a candidate for pharmacological studies. Research into its interaction with biological macromolecules can lead to discoveries in enzyme inhibition or receptor modulation.

Medicine

Given its structure, it could be investigated as a potential therapeutic agent. Its unique framework might offer specificity in targeting certain pathways or receptors.

Industry

Industrially, it might be used in the development of new materials or as a catalyst in certain reactions, owing to its rigid and complex structure.

Mechanism of Action

The mechanism by which this compound exerts its effects is still under investigation. its interaction with molecular targets like enzymes or receptors can be inferred. It might inhibit certain enzymes or modulate receptor activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Compared to other pyrazole derivatives or bicyclic compounds, 3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of the bicyclo[2.2.1]heptene framework and the pyrazolyl-amino group.

Similar Compounds

  • Pyrazole derivatives: : Often studied for their anti-inflammatory and anti-cancer properties.

  • Bicyclo[2.2.1]heptane compounds: : Known for their rigid structure, useful in studying conformational changes and rigidity in molecules.

Each of these compounds brings something distinct to the table, but the compound stands out due to its specific arrangement and functional groups, which might offer unique reactivity and bioactivity profiles.

Properties

IUPAC Name

3-[[1-[(4-methylphenyl)methyl]pyrazol-3-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-12-2-4-13(5-3-12)11-23-9-8-16(22-23)21-19(24)17-14-6-7-15(10-14)18(17)20(25)26/h2-9,14-15,17-18H,10-11H2,1H3,(H,25,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOXSNWBJMKDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3C4CC(C3C(=O)O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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